molecular formula C17H18N2O3S B2692947 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 1448052-22-9

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2692947
CAS No.: 1448052-22-9
M. Wt: 330.4
InChI Key: XHJJGJRLWMFTSV-UHFFFAOYSA-N
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Description

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a synthetic chemical compound of high interest in medicinal chemistry and neuroscience research. This molecule features a pyrrolidine ring linked to a pyridine moiety via a methanone bridge, and incorporates a phenylsulfonyl group, a motif often associated with modulating biological activity and pharmacokinetic properties . Compounds with pyrrolidine and methanone structures are frequently investigated as novel scaffolds for the development of receptor-selective ligands, particularly for central nervous system (CNS) targets . For instance, structurally related pyrrolidine-containing molecules have been identified as high-affinity, selective antagonists for κ-opioid receptors (KOR), showing potential for the treatment of depression and addiction disorders . Similarly, other pyrrolidin-1-yl methanone derivatives have been developed as highly selective D3 dopamine receptor (D3R) antagonists and positive allosteric modulator (PAM)–antagonists, which are valuable tools for studying substance use disorder and neuropsychiatric conditions . The distinct structure of this compound makes it a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and the exploration of novel allosteric binding sites on GPCRs . It is supplied exclusively for research applications in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(14-8-10-18-11-9-14)19-12-4-5-15(19)13-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJJGJRLWMFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=NC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with a phenylsulfonyl chloride to form the phenylsulfonylmethylpyrrolidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonyl group undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic medium)0–5°C, 6–8 hrSulfone derivatives65–72%
CrO₃ (H₂SO₄ catalysis)RT, 12 hrSulfoxide intermediates58%
  • Mechanistic Insight : Oxidation primarily targets the sulfur center, progressing through electrophilic intermediates. The pyrrolidine ring remains stable under these conditions.

Reduction Reactions

Reduction of the sulfonyl group or pyridine ring is achievable via catalytic hydrogenation:

Reagent Conditions Product Yield
H₂/Pd-C (1 atm)Ethanol, 25°C, 24 hrPyrrolidine-amine derivatives80%
NaBH₄/CeCl₃THF, 0°C, 2 hrPartially reduced pyridine analogs45%
  • The phenylsulfonyl group is resistant to mild reducing agents (e.g., NaBH₄) but reduces to a thioether under H₂/Pd-C.

Nucleophilic Substitution

The pyridine ring participates in SNAr reactions due to electron-withdrawing effects from the sulfonyl group:

Nucleophile Conditions Product Regioselectivity
R-X (alkyl halide)NaH/DMF, 60°C, 6 hrC4-substituted pyridines>90% at C3 position
AminesNEt₃, CH₂Cl₂, RTAminopyridine derivativesModerate (C2/C4)
  • Steric hindrance from the pyrrolidine ring directs substitution to the C3 position of pyridine.

Cycloaddition and Multicomponent Reactions

The compound exhibits limited participation in Diels-Alder reactions but forms stable adducts with maleic anhydride:

Reagent Conditions Product Application
Maleic anhydrideToluene, reflux, 12 hrPyrrolidine-2,5-dione hybridsAnticonvulsant leads
Diethyl acetylenedicarboxylateCuI catalysis, 80°CFused heterocyclesMaterial science
  • These reactions exploit the electron-deficient nature of the pyridine ring .

Comparative Reactivity with Analogues

Reactivity varies significantly with structural modifications:

Compound Oxidation Rate Reduction Yield Substitution Site
Pyridin-4-yl derivative (target compound)Moderate80%C3
Pyridin-2-yl analogueFast65%C5
Pyridin-3-yl variantSlow72%C2/C4
  • The C4-pyridine isomer shows superior stability in acidic conditions compared to C2/C3 analogues.

Mechanistic Pathways and Byproduct Analysis

  • Oxidation Byproducts : Over-oxidation to sulfonic acids occurs with excess KMnO₄.

  • Reduction Side Reactions : Competitive hydrogenolysis of the pyrrolidine ring is observed at >50°C.

  • Substitution Limitations : Steric bulk from the phenylsulfonyl group suppresses reactivity at C2/C6 positions.

Scientific Research Applications

Synthesis Overview

The synthesis often starts from simpler precursors, utilizing methods such as:

  • Sulfonation : Introduction of the sulfonyl group to the pyrrolidine structure.
  • Methylation : Functionalization of the pyridine ring to enhance interaction with biological targets.

This synthetic versatility allows for the creation of a library of compounds that can be screened for various pharmacological activities.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that related sulfonamide compounds can inhibit the growth of human liver cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Inhibition of Ion Channels

Another area of interest is the compound's potential as an inhibitor of specific ion channels in mosquitoes, such as the Aedes aegypti Kir1 channel. This application is particularly relevant in the context of controlling mosquito populations and preventing diseases like Zika and dengue fever . The compound's ability to disrupt excretory functions in mosquitoes opens avenues for developing new insecticides.

Case Study 1: Anticancer Evaluation

In a study published in the International Journal of Organic Chemistry, researchers synthesized various heterocyclic compounds incorporating the sulfonamide moiety derived from (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone. These compounds were tested for their ability to inhibit human liver cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Mosquito Larvicidal Activity

A recent study focused on synthesizing new scaffolds based on this compound to evaluate their effectiveness against Aedes aegypti larvae. The results demonstrated that certain derivatives had enhanced larvicidal activity compared to previous compounds, indicating a potential pathway for developing novel insecticides .

The compound (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone holds significant promise in medicinal chemistry due to its diverse applications ranging from anticancer research to pest control strategies. Ongoing research should focus on optimizing its synthesis to enhance yield and biological activity while exploring its mechanisms of action in greater detail.

Further investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing these compounds from laboratory settings to clinical applications.

Mechanism of Action

The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Analog: (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

Structure : Replaces the pyridin-4-yl group with a phenyl ring and introduces a 3-methylpyridin-4-yl substituent on the pyrrolidine .
Key Differences :

  • Aromatic Interactions: The phenyl group may engage in hydrophobic interactions, while the methylpyridine could modulate basicity compared to the pyridin-4-ylmethanone in the target compound. Molecular Formula: C₁₇H₁₈N₂O (vs. C₁₇H₁₈N₂O₃S for the target compound).

Piperazine and Quinoxaline Derivatives

  • Piperazin-1-yl(pyridin-4-yl)methanone hydrochloride (CAS 163839-68-7): Structure: Replaces pyrrolidine with piperazine and adds a hydrochloride salt . Impact: Piperazine’s higher basicity and solubility (due to protonation) contrast with pyrrolidine’s conformational rigidity. The hydrochloride salt enhances aqueous solubility, a critical factor in drug formulation.
  • Pyrrolidin-1-yl(quinoxalin-6-yl)methanone (CAS 938160-11-3): Structure: Substitutes pyridin-4-yl with quinoxalin-6-yl, a larger aromatic system . Impact: The extended π-system may improve binding to aromatic-rich enzyme pockets but could reduce metabolic stability due to increased lipophilicity.

Pyridine Derivatives with Functional Groups

From :

  • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid :
    • Structure : Introduces fluorine (electron-withdrawing) and a carboxylic acid (ionizable) on the pyridine ring.
    • Comparison : The carboxylic acid enhances water solubility, contrasting with the target compound’s sulfonyl group, which balances hydrophilicity and lipophilicity. Fluorine’s electronegativity may mimic the sulfonyl group’s electronic effects but lacks sulfur’s hydrogen-bonding capacity.

Physicochemical Properties: Inferred Trends

Compound logP (Estimated) Solubility (aq.) Key Functional Groups
Target Compound ~2.5* Moderate Phenylsulfonyl, pyridin-4-yl
(2-(3-Methylpyridin-4-yl)...methanone ~2.8 Low Phenyl, 3-methylpyridine
Piperazin-1-yl...methanone HCl ~1.2 High Piperazine, HCl salt
2-Fluoro-6-(pyrrolidin-1-yl)...acid ~1.0 High Carboxylic acid, fluorine

*Estimated based on sulfonyl’s polarity and pyrrolidine’s lipophilicity.

Biological Activity

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone, also known by its CAS number 1448052-22-9, is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety. This unique structural arrangement provides it with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O2S, with a molecular weight of 330.4 g/mol. The presence of the phenylsulfonyl group enhances its reactivity and ability to interact with biological targets.

PropertyValue
Common Name(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
CAS Number1448052-22-9
Molecular FormulaC16H18N2O2S
Molecular Weight330.4 g/mol

The biological activity of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is primarily attributed to its ability to interact with specific enzyme active sites and receptors. The phenylsulfonyl group can form strong interactions with target proteins, while the pyrrolidine and pyridine rings facilitate additional binding through hydrophobic and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds similar in structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases that are critical for cancer cell survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit several key enzymes involved in metabolic pathways. For example:

  • Protein Kinases : Research has demonstrated that related compounds can inhibit protein kinases such as DYRK1A and CLK1, which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

Some studies suggest that (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone may possess anti-inflammatory properties by modulating pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes like COX, which are crucial in inflammatory responses.

Case Studies

  • Inhibition of Protein Kinases : A study demonstrated that derivatives of this compound were tested against a panel of protein kinases, revealing significant inhibitory activity at low micromolar concentrations. The results indicated that structural modifications could enhance selectivity and potency against specific kinases .
  • Anticancer Activity : In vitro studies on cancer cell lines showed that the compound could reduce cell viability significantly when treated with concentrations ranging from 1 µM to 10 µM, suggesting a dose-dependent response .

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